molecular formula C22H21ClN2OS B2376001 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223769-85-4

1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2376001
CAS No.: 1223769-85-4
M. Wt: 396.93
InChI Key: ZWWZNBYKNRELTP-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound that features a spirocyclic structure

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure may interact with biological targets in novel ways, leading to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a 3-chlorophenyl group using a suitable chlorinating agent.

    Formation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(2-thioxo-3-(p-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    (3-Chlorophenyl)(2-oxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone: Similar structure but with an oxo group instead of a thioxo group.

Uniqueness

The uniqueness of 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

(3-chlorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-15-7-5-8-16(13-15)19-21(27)25(22(24-19)11-3-2-4-12-22)20(26)17-9-6-10-18(23)14-17/h5-10,13-14H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWZNBYKNRELTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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